rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans
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Overview
Description
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans is a chiral compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a methylamino group and a dihydroindenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene derivatives and methylamine.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced technologies, such as flow microreactors, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methylamino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have distinct chemical and physical properties, making them useful for different applications.
Scientific Research Applications
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its role in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans include:
- rac-(1R,2R)-2-aminocyclohexanecarboxylic acid
- rac-[(1R,2R)-2-methylcyclopropyl]methanamine hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the trans configuration, which confer distinct chemical and physical properties. These properties make it valuable for various scientific research applications and differentiate it from other similar compounds.
Properties
CAS No. |
181229-16-3 |
---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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